3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid
Overview
Description
Scientific Research Applications
Structural and Electronic Characteristics
Crystal Structure Analysis : Compounds related to 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid, such as ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been studied for their crystal structures. These studies involve analyzing hydrogen bonding patterns and conformation of the pyrimidine ring in the crystal lattice, providing insights into molecular interactions and stability (Zavodnik et al., 2005).
Quantum Chemical Calculations : Research has also been conducted on quantum chemical calculations of energies, electronic structures, and geometries of compounds similar to 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid. These studies help in understanding the electronic properties and reactivity of such compounds (Mamarahmonov et al., 2014).
Synthesis and Chemical Reactions
Improved Preparation and Stability Studies : An improved method for preparing compounds like 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid has been developed, which are potent inhibitors of dihydroorotase. Additionally, stability and exchange reactions of these compounds under physiological conditions have been investigated (Batty et al., 1997).
Synthesis of Pyrimidine Derivatives : Studies have focused on synthesizing pyrimidine derivatives involving 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid, exploring various reactions under different conditions. This research contributes to the development of new chemical entities with potential biological activities (Kappe & Roschger, 1989).
Biological Applications
Antimicrobial Activity : Research into the synthesis and evaluation of antimicrobial properties of derivatives of 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid has been conducted. These studies explore the potential use of such compounds in developing new antimicrobial agents (Vlasov et al., 2021).
Drug Delivery Systems : Some derivatives of 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid have been used in developing drug delivery systems, like peptide nucleic acid bioconjugates. These are important for biosensing and biomedical applications (Bischof et al., 2013).
properties
IUPAC Name |
3,6-dimethyl-2-sulfanylidene-1,3-diazinane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c1-4-3-5(6(10)11)9(2)7(12)8-4/h4-5H,3H2,1-2H3,(H,8,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAJZCNTWUHNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C(=S)N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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